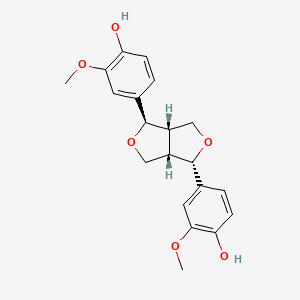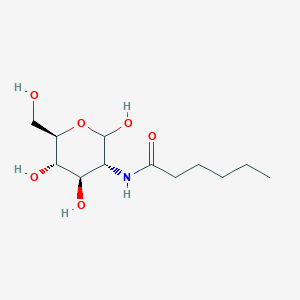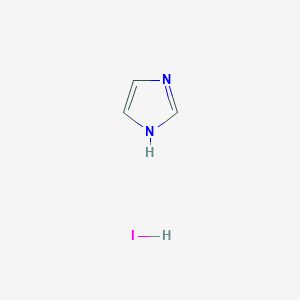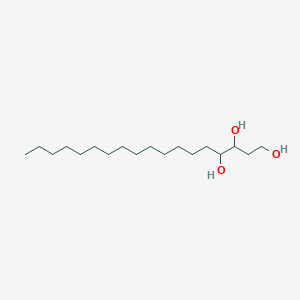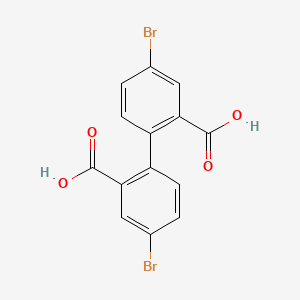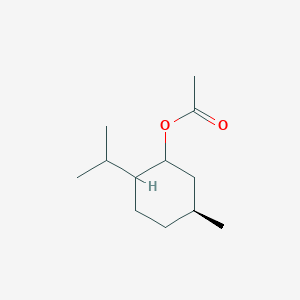
7-溴-L-色氨酸
描述
7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .
Synthesis Analysis
The synthesis of 7-Bromo-l-tryptophan can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular structure of 7-Bromo-l-tryptophan consists of a brominated indole ring attached to an amino acid structure . The InChI code for 7-Bromo-l-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .Chemical Reactions Analysis
The bromination of L-tryptophan to form 7-Bromo-l-tryptophan is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .Physical And Chemical Properties Analysis
7-Bromo-l-tryptophan has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用
制药行业蛋白酶体抑制剂
7-溴-L-色氨酸是合成20S蛋白酶体抑制剂(如TMC-95A)的前体,由于其在调节细胞内蛋白质降解中的作用,在癌症治疗的发展中具有重要意义 .
农业应用杀虫剂合成
在农业中,从7-溴-L-色氨酸衍生的溴化化合物可用于制造杀虫剂。 通过生物技术方法使溴化过程更加环保 .
食品工业添加剂生产
食品工业利用7-溴-L-色氨酸等溴化氨基酸合成添加剂,以增强食品特性和保质期 .
环境生物技术绿色合成
7-溴-L-色氨酸采用绿色化学方法合成,例如酶催化卤化,减少了化学合成的环境影响 .
生物技术研究酶研究
该化合物用于研究卤化酶,卤化酶对于以可持续方式将卤原子引入有机化合物至关重要 .
化工行业材料合成
安全和危害
未来方向
生化分析
Biochemical Properties
7-Bromo-l-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. One notable interaction is with the enzyme anthranilate phosphoribosyltransferase, where 7-Bromo-l-tryptophan acts as an inhibitor. This inhibition occurs at a concentration of approximately 0.03 g/L, leading to a reduction in the enzyme’s activity . Additionally, 7-Bromo-l-tryptophan is involved in the halogenation process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase, enzymes that facilitate the incorporation of bromine into the tryptophan molecule .
Cellular Effects
The effects of 7-Bromo-l-tryptophan on cellular processes are multifaceted. In eukaryotic cells, 7-Bromo-l-tryptophan has been shown to inhibit the activities of the 20S proteasome, specifically targeting the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl-peptide-hydrolyzing activities . This inhibition can lead to alterations in protein degradation pathways, affecting cell signaling and gene expression. Furthermore, 7-Bromo-l-tryptophan’s impact on anthranilate phosphoribosyltransferase activity can influence the synthesis of other aromatic compounds, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Bromo-l-tryptophan exerts its effects through specific binding interactions with enzymes and other biomolecules. The inhibition of anthranilate phosphoribosyltransferase by 7-Bromo-l-tryptophan is a key example, where the compound binds to the enzyme and reduces its catalytic activity . Additionally, the incorporation of bromine into the tryptophan molecule by FAD-dependent halogenase and NADH-dependent flavin reductase highlights the compound’s role in halogenation reactions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-l-tryptophan can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 7-Bromo-l-tryptophan can be produced fermentatively using Corynebacterium glutamicum, with the compound remaining stable under specific conditions . Its growth rate is reduced at higher concentrations, indicating potential long-term effects on cellular function . The stability of 7-Bromo-l-tryptophan in culture media and its degradation products can influence its efficacy and impact in experimental settings.
Dosage Effects in Animal Models
The effects of 7-Bromo-l-tryptophan vary with different dosages in animal models. While specific studies on 7-Bromo-l-tryptophan in animal models are limited, the general effects of l-tryptophan derivatives can provide insights. For instance, high doses of l-tryptophan have been associated with adverse effects such as tremors, nausea, and dizziness in humans It is plausible that similar effects could be observed with 7-Bromo-l-tryptophan at high doses
Metabolic Pathways
7-Bromo-l-tryptophan is involved in several metabolic pathways, particularly those related to the metabolism of aromatic amino acids. The compound is synthesized through the halogenation of l-tryptophan, a process catalyzed by FAD-dependent halogenase and NADH-dependent flavin reductase . This halogenation reaction is part of the broader tryptophan metabolic pathway, which includes the synthesis of various tryptophan derivatives . The presence of 7-Bromo-l-tryptophan can influence metabolic flux and the levels of other metabolites in these pathways.
Transport and Distribution
The transport and distribution of 7-Bromo-l-tryptophan within cells and tissues are influenced by its interactions with specific transporters and binding proteins. While detailed studies on the transport mechanisms of 7-Bromo-l-tryptophan are limited, it is likely that the compound utilizes similar transport pathways as l-tryptophan. This includes transport across cell membranes via amino acid transporters and distribution within tissues based on its affinity for specific binding proteins . The localization and accumulation of 7-Bromo-l-tryptophan can affect its bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 7-Bromo-l-tryptophan can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of bromine in the tryptophan molecule could influence its interaction with cellular membranes and organelles
属性
IUPAC Name |
(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




